molecular formula C13H23Cl2N3 B2895840 N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride CAS No. 1909308-63-9

N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride

Cat. No. B2895840
M. Wt: 292.25
InChI Key: GDHIDMMURCFDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly known as MPPE and is primarily used as a research tool for studying the central nervous system. MPPE is a potent and selective inhibitor of the norepinephrine transporter (NET) and has been shown to have potential therapeutic applications in the treatment of various psychiatric and neurological disorders.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Derivatization in Water Analysis : The compound is relevant in the derivatization of aliphatic amines such as piperidine in water analysis. This process is crucial for determining the occurrence of amines in aquatic environments (Sacher, Lenz, & Brauch, 1997).

  • Key Intermediate in Antibiotic Preparation : It serves as a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary pathogens (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

  • Enantioselective Amine Functionalization : The compound is involved in enantioselective functionalization of amines via palladium-catalyzed C-H arylation, a critical process in drug discovery (Jain, Verma, Xia, & Yu, 2016).

  • Piperidin-4-Amine Derivatives as Analgesic Agents : Synthesis of 2-methyl/ethyl-3-hydroxy-4(1H)-pyridinones, including piperidin-4-amine derivatives, has been investigated for their potential analgesic properties (Aytemir, Uzbay, & Erol, 1999).

  • Phosphine-Catalyzed Annulation : The compound is used in phosphine-catalyzed annulation processes to synthesize highly functionalized tetrahydropyridines, which are valuable in medicinal chemistry (Zhu, Lan, & Kwon, 2003).

Pharmacology and Bioactive Compounds

  • Study of Schiff Bases : Research on Schiff bases, including N-(2-pyridil) derivatives, contributes to understanding intramolecular hydrogen bonding and tautomerism, relevant for drug design (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

  • Oxidative Conversion in Drug Synthesis : A study on the unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin, which is significant in the synthesis of N-acyl amino acids, provides insight into novel drug synthesis methods (Ito, Umezawa, & Higuchi, 2005).

  • Synthesis of Piperidines from Serine : Piperidines synthesized from serine, including derivatives of piperidin-4-amine, are used to create a broad range of amines containing substituted piperidine subunits, crucial in drug development (Acharya & Clive, 2010).

properties

IUPAC Name

N-methyl-1-(1-pyridin-2-ylethyl)piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.2ClH/c1-11(13-5-3-4-8-15-13)16-9-6-12(14-2)7-10-16;;/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHIDMMURCFDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N2CCC(CC2)NC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride

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